N-(2-acetylphenyl)-4-methylbenzamide
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Overview
Description
N-(2-acetylphenyl)-4-methylbenzamide is an organic compound with the molecular formula C15H13NO2 It is characterized by a benzamide group attached to an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-4-methylbenzamide typically involves the acylation of 2-acetylphenylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(2-acetylphenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetylphenyl)benzamide
- N-(2-acetylphenyl)carbamothioylbenzamide
- 2-acetylphenylamine derivatives
Uniqueness
N-(2-acetylphenyl)-4-methylbenzamide is unique due to the presence of both acetyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can result in distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
710330-32-8 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C16H15NO2/c1-11-7-9-13(10-8-11)16(19)17-15-6-4-3-5-14(15)12(2)18/h3-10H,1-2H3,(H,17,19) |
InChI Key |
LSBKVRMPZJRVPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
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